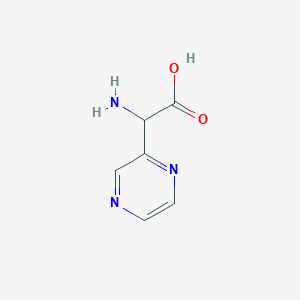
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives is a topic of interest due to their potential biological activities. In the provided studies, different synthetic routes and starting materials are used to create various triazole compounds. For instance, one study describes the cyclization of potassium dithiocarbazinate with hydrazine hydrate to produce a basic nucleus, which is then condensed with benzaldehyde to form a Schiff base triazole derivative . Another study reports the synthesis of a novel compound by reacting a triazole thione with 2-(2,4-dichlorophenoxy)acetyl chloride, resulting in a crystal structure characterized by X-ray diffraction . These methods highlight the versatility of synthetic approaches for triazole derivatives.
Molecular Structure Analysis
The molecular structures of triazole derivatives are characterized using various techniques such as X-ray diffraction, IR, and NMR spectroscopy. For example, the crystal structure of a triazole derivative synthesized in one study is described as belonging to the triclinic system with specific dihedral angles between the triazole ring and substituted benzene rings . Another study uses quantum chemical calculations to predict the molecular geometry and vibrational frequencies of a triazole compound, which are found to be in good agreement with experimental values .
Chemical Reactions Analysis
The reactivity of triazole derivatives is explored through their ability to undergo further chemical transformations. For instance, the synthesized Schiff base triazole derivative could potentially be used in further condensation reactions due to the presence of an amino group . Additionally, the study of S-substituted derivatives of triazole thiones involves reactions with various halides and halogen-containing compounds, demonstrating the triazole ring's nucleophilic sites .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are investigated to understand their potential applications. The study of a triazole derivative's energy profile in different solvent media using density functional theory (DFT) calculations provides insight into its conformational flexibility and energetic behavior . The antioxidant activity of S-substituted triazole derivatives is also assessed, with one compound showing significant free radical scavenging activity . These properties are crucial for the development of triazole-based drugs.
Aplicaciones Científicas De Investigación
Synthesis and Biological Potential
The synthesis of heterocyclic compounds, particularly those involving 1,2,4-triazole, is a significant area of interest due to their potential in creating new drugs with a broad spectrum of action. A study by Hotsulia and Fedotov (2019) focused on optimizing the synthesis conditions and investigating the properties of N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides. The process involved several stages, starting from ethyl 5-methyl-1H-pyrazole-3-carboxylate and proceeding through various chemical reactions to obtain the final compounds. The structures of these compounds were confirmed using several analytical methods, and their properties were investigated, suggesting their potential for a wide range of biological activities Hotsulia & Fedotov, 2019.
Pharmacokinetic Parameters and Bioavailability
In another study, Ohloblina, Bushuieva, and Parchenko (2022) examined the introduction of new domestic medicines into medical and veterinary practice, emphasizing the importance of 1,2,4-triazole derivatives. The research highlighted the wide spectrum of biological activity of specific 1,2,4-triazole derivatives and noted the necessity for further research to understand their properties and potential applications in treating fungal diseases Ohloblina, Bushuieva, & Parchenko, 2022.
Antimicrobial Activities and Pharmaceutical Applications
Antimicrobial Activity Studies
Bayrak et al. (2009) conducted research on the synthesis of 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that most of the synthesized compounds showed good or moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents Bayrak et al., 2009.
Antioxidant and Analgesic Activities
Another study by Karrouchi et al. (2016) synthesized a series of Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety. The synthesized compounds were screened for their analgesic and antioxidant activities, revealing significant properties in both domains. This study indicates the potential of these compounds in developing new pharmaceutical agents with analgesic and antioxidant effects Karrouchi et al., 2016.
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-ethylthiophen-3-yl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S2/c1-3-7-4-6(5-14-7)8-10-11-9(13)12(8)2/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRWERUYDGXLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404720 |
Source


|
| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588674-76-4 |
Source


|
| Record name | 5-(5-ethylthien-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[1-(2,4-dichlorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1335289.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1335301.png)








